
(4S,5S)-2-benzyl-4-methyl-5-phenyl-4,5-dihydro-1,3-oxazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4S,5S)-2-benzyl-4-methyl-5-phenyl-4,5-dihydro-1,3-oxazole is a chiral oxazole derivative This compound is notable for its unique structural features, which include a benzyl group, a methyl group, and a phenyl group attached to the oxazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4S,5S)-2-benzyl-4-methyl-5-phenyl-4,5-dihydro-1,3-oxazole typically involves the condensation of α, β-aminoalcohols with aldehydes or ketones. One common method is the reaction of D-pseudoephedrine with α-bromocinnamaldehyde in benzene, which yields the desired oxazole derivative with a moderate yield of 76.5% . The reaction conditions often include the removal of water generated during the reaction to drive the equilibrium towards the formation of the oxazole ring.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst, to achieve higher yields and purity suitable for industrial applications.
Análisis De Reacciones Químicas
Types of Reactions
(4S,5S)-2-benzyl-4-methyl-5-phenyl-4,5-dihydro-1,3-oxazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The benzyl, methyl, and phenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions may involve reagents such as halogens or organometallic compounds.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds.
Aplicaciones Científicas De Investigación
(4S,5S)-2-benzyl-4-methyl-5-phenyl-4,5-dihydro-1,3-oxazole has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a chiral ligand in asymmetric synthesis.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and protein-ligand binding.
Industry: It can be used in the production of fine chemicals and as an intermediate in the synthesis of other valuable compounds.
Mecanismo De Acción
The mechanism by which (4S,5S)-2-benzyl-4-methyl-5-phenyl-4,5-dihydro-1,3-oxazole exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound’s chiral centers and functional groups allow it to bind selectively to these targets, influencing their activity and leading to various biological effects. The specific pathways involved depend on the context of its use, such as in medicinal chemistry or enzymology.
Comparación Con Compuestos Similares
Similar Compounds
(4S,5S)-1,2-dithiane-4,5-diol: This compound shares the (4S,5S) configuration but has a different core structure, containing a dithiane moiety instead of an oxazole ring.
(1R,4S,5S)-4-thujanol: Another compound with a similar stereochemistry but different functional groups and applications.
Uniqueness
(4S,5S)-2-benzyl-4-methyl-5-phenyl-4,5-dihydro-1,3-oxazole is unique due to its specific combination of a benzyl group, a methyl group, and a phenyl group attached to the oxazole ring
Propiedades
Número CAS |
828247-79-6 |
|---|---|
Fórmula molecular |
C17H17NO |
Peso molecular |
251.32 g/mol |
Nombre IUPAC |
(4S,5S)-2-benzyl-4-methyl-5-phenyl-4,5-dihydro-1,3-oxazole |
InChI |
InChI=1S/C17H17NO/c1-13-17(15-10-6-3-7-11-15)19-16(18-13)12-14-8-4-2-5-9-14/h2-11,13,17H,12H2,1H3/t13-,17+/m0/s1 |
Clave InChI |
YKEZWKHZRIDKAF-SUMWQHHRSA-N |
SMILES isomérico |
C[C@H]1[C@@H](OC(=N1)CC2=CC=CC=C2)C3=CC=CC=C3 |
SMILES canónico |
CC1C(OC(=N1)CC2=CC=CC=C2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Thiocyanic acid, [1-(phenylmethyl)-2-aziridinyl]methyl ester](/img/structure/B14219699.png)
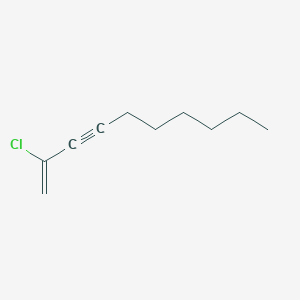

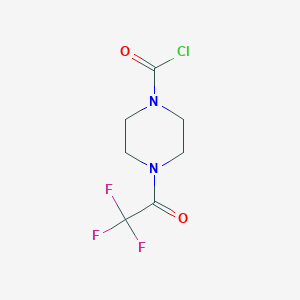

![(4R)-2-[(4,4-Difluorobut-3-en-1-yl)sulfanyl]-4-ethyl-4,5-dihydro-1,3-thiazole](/img/structure/B14219717.png)
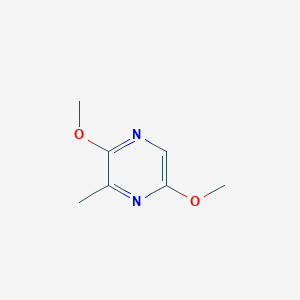
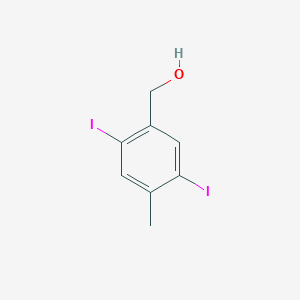
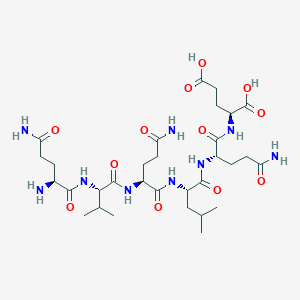
![2-[Bis(methylsulfanyl)methylidene]acenaphthylen-1-one](/img/structure/B14219754.png)
![2-Naphthalenesulfonamide,6-chloro-N-[(3S)-1-[3-fluoro-2'-(methylsulfonyl)[1,1'-biphenyl]-4-yl]-2-oxo-3-pyrrolidinyl]-](/img/structure/B14219763.png)
![N-{1-[4-(Difluoromethoxy)phenyl]-2-(methylsulfanyl)ethylidene}hydroxylamine](/img/structure/B14219768.png)
![2-(2-{[4-(2,6-Dichlorophenyl)piperidin-1-yl]methyl}-1H-indol-1-yl)ethan-1-ol](/img/structure/B14219771.png)
![N-(4-{[2-(3,5-Difluorobenzoyl)phenyl]sulfamoyl}phenyl)acetamide](/img/structure/B14219780.png)
